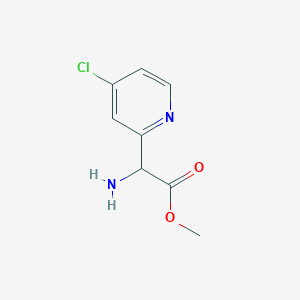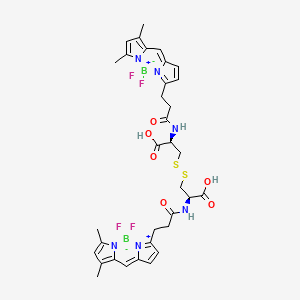
BODIPY FL L-Cystine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BODIPY FL L-Cystine is a fluorescent dye that has been modified to include two BODIPY FL fluorophores attached to the amino groups of the disulfide-containing amino acid cystine. This compound is primarily used for reversible thiol-specific labeling of thiolated oligonucleotides, proteins, and cells. It is virtually nonfluorescent due to interactions between the two fluorophores, but upon thiol-specific exchange with thiolated biomolecules, it forms mixed disulfides that result in green fluorescence .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BODIPY FL L-Cystine involves the attachment of BODIPY FL fluorophores to the amino groups of cystine. This process typically includes the following steps:
Activation of BODIPY FL: The BODIPY FL fluorophore is activated using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
Coupling Reaction: The activated BODIPY FL is then reacted with L-cystine under controlled conditions to ensure the formation of a stable bond between the fluorophore and the amino groups of cystine.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of BODIPY FL and L-cystine are reacted in industrial reactors with precise control over temperature, pH, and reaction time.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
化学反応の分析
Types of Reactions
BODIPY FL L-Cystine primarily undergoes thiol-specific reactions due to the presence of the disulfide bond in cystine. The main types of reactions include:
Thiol-Disulfide Exchange: This reaction occurs when this compound interacts with thiol-containing biomolecules, resulting in the formation of mixed disulfides and the release of green fluorescence.
Reduction: The disulfide bond in this compound can be reduced to free thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Thiol-Disulfide Exchange: Typically performed in aqueous buffers at physiological pH (7.4) and room temperature.
Reduction: Conducted in the presence of reducing agents like DTT or TCEP, often at slightly acidic to neutral pH and room temperature.
Major Products
Thiol-Disulfide Exchange: Mixed disulfides with green fluorescence.
Reduction: Free thiols and reduced this compound.
科学的研究の応用
BODIPY FL L-Cystine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying thiol-disulfide exchange reactions and redox processes.
Biology: Employed in labeling and tracking thiolated biomolecules such as proteins and oligonucleotides in live cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor thiol-containing biomolecules.
Industry: Applied in the development of biosensors and fluorescent tags for various analytical applications.
作用機序
The mechanism of action of BODIPY FL L-Cystine involves the following steps:
Thiol-Specific Labeling: The compound reacts with thiol groups on biomolecules through thiol-disulfide exchange, forming mixed disulfides.
Fluorescence Activation: The exchange reaction disrupts the quenching interactions between the two BODIPY FL fluorophores, resulting in the emission of green fluorescence.
Molecular Targets and Pathways: The primary targets are thiol-containing biomolecules, and the pathways involved include redox reactions and thiol-disulfide exchange processes.
類似化合物との比較
BODIPY FL L-Cystine is unique due to its specific design for thiol-specific labeling and its ability to emit green fluorescence upon reaction with thiols. Similar compounds include:
BODIPY FL L-Cysteine: Similar in structure but contains a single cysteine residue instead of cystine.
BODIPY FL Maleimide: Another thiol-reactive dye but with a different reactive group (maleimide) for labeling thiols.
Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye for labeling amines and thiols, but with different spectral properties and reactivity.
This compound stands out due to its reversible thiol-specific labeling capability and its minimal fluorescence in the unreacted state, which reduces background signal in imaging applications .
特性
分子式 |
C34H38B2F4N6O6S2 |
|---|---|
分子量 |
788.5 g/mol |
IUPAC名 |
(2R)-3-[[(2R)-2-carboxy-2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethyl]disulfanyl]-2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C34H38B2F4N6O6S2/c1-19-13-21(3)43-29(19)15-25-7-5-23(45(25)35(43,37)38)9-11-31(47)41-27(33(49)50)17-53-54-18-28(34(51)52)42-32(48)12-10-24-6-8-26-16-30-20(2)14-22(4)44(30)36(39,40)46(24)26/h5-8,13-16,27-28H,9-12,17-18H2,1-4H3,(H,41,47)(H,42,48)(H,49,50)(H,51,52)/t27-,28-/m0/s1 |
InChIキー |
IUOBNSXKYBKQEY-NSOVKSMOSA-N |
異性体SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CCC4=[N+]5[B-](N6C(=CC(=C6C=C5C=C4)C)C)(F)F)C(=O)O)C)C)(F)F |
正規SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC4=[N+]5[B-](N6C(=CC(=C6C=C5C=C4)C)C)(F)F)C(=O)O)C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


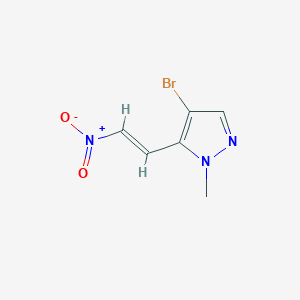


![[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium;methanesulfonate](/img/structure/B15364017.png)
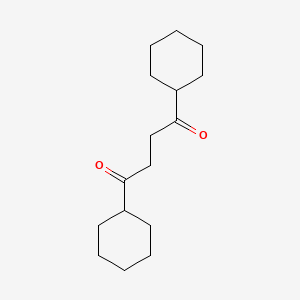
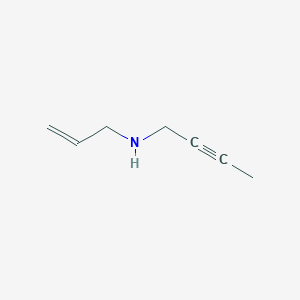

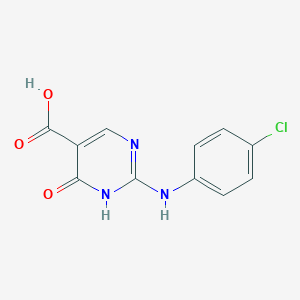
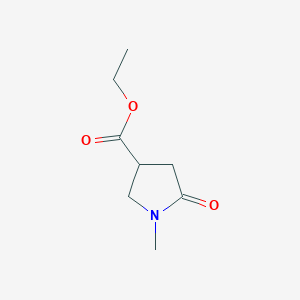
![Methyl 2-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B15364061.png)


![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
